![molecular formula C18H19NO3 B5674566 2-(2,6-dimethoxybenzoyl)-1,2,3,4-tetrahydroisoquinoline](/img/structure/B5674566.png)
2-(2,6-dimethoxybenzoyl)-1,2,3,4-tetrahydroisoquinoline
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Overview
Description
Synthesis Analysis
The synthesis of tetrahydroisoquinoline derivatives often involves complex chemical procedures aimed at introducing various substituents to the tetrahydroisoquinoline core to modulate the molecule's biological activity. The general approach to synthesizing 2-(2,6-dimethoxybenzoyl)-1,2,3,4-tetrahydroisoquinoline derivatives typically involves Pictet-Spengler reactions, where a β-phenylethylamine precursor undergoes condensation with an aldehyde in the presence of an acid catalyst, followed by modifications to introduce the dimethoxybenzoyl group at the appropriate position.
Molecular Structure Analysis
The molecular structure of 2-(2,6-dimethoxybenzoyl)-1,2,3,4-tetrahydroisoquinoline is characterized by the presence of a tetrahydroisoquinoline core, which is a bicyclic structure consisting of a benzene ring fused to a nitrogen-containing cyclohexane ring. The 2,6-dimethoxybenzoyl substituent adds complexity to the molecule, influencing its electronic properties and molecular interactions. Structural elucidation techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry are crucial for confirming the precise arrangement of atoms within this compound.
Chemical Reactions and Properties
Tetrahydroisoquinoline derivatives, including 2-(2,6-dimethoxybenzoyl)-1,2,3,4-tetrahydroisoquinoline, can undergo various chemical reactions typical of aromatic compounds and amines. These reactions include electrophilic aromatic substitution, nucleophilic substitution, and oxidation. The presence of the dimethoxybenzoyl group can influence the reactivity of the tetrahydroisoquinoline core, making it susceptible to specific transformations that can be exploited to generate a wide range of derivatives for further pharmacological evaluation.
Physical Properties Analysis
The physical properties of 2-(2,6-dimethoxybenzoyl)-1,2,3,4-tetrahydroisoquinoline, such as solubility, melting point, and boiling point, are influenced by the molecular structure of the compound. The presence of dimethoxy groups increases the molecule's polarity, potentially enhancing its solubility in organic solvents and water, which is crucial for its bioavailability and pharmacological activity.
Chemical Properties Analysis
The chemical properties of 2-(2,6-dimethoxybenzoyl)-1,2,3,4-tetrahydroisoquinoline, including its acidity, basicity, and reactivity towards different reagents, are pivotal in determining its interaction with biological targets. The basic nitrogen in the tetrahydroisoquinoline ring can engage in hydrogen bonding and ionic interactions, which are essential for the molecule's binding to biological receptors or enzymes.
References
For detailed studies on the synthesis, molecular structure, chemical reactions, physical properties, and chemical properties of 2-(2,6-dimethoxybenzoyl)-1,2,3,4-tetrahydroisoquinoline and related compounds, please refer to the following sources:
- Hagihara et al., 2007: Discussion on the synthesis and structure-activity relationship of tetrahydroisoquinoline derivatives.
- Carmody et al., 1980: Analysis of electrochemical oxidation reactions of tetrahydroisoquinoline derivatives.
- Sainsbury & Todd, 1992: Insights into the anodic oxidation processes of tetrahydroisoquinoline compounds.
- Markaryan et al., 1997: Synthesis and bioactivity evaluation of isoquinoline derivatives.
properties
IUPAC Name |
3,4-dihydro-1H-isoquinolin-2-yl-(2,6-dimethoxyphenyl)methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19NO3/c1-21-15-8-5-9-16(22-2)17(15)18(20)19-11-10-13-6-3-4-7-14(13)12-19/h3-9H,10-12H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AZBVZHWQENTGBH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C(=CC=C1)OC)C(=O)N2CCC3=CC=CC=C3C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3,4-dihydro-1H-isoquinolin-2-yl-(2,6-dimethoxyphenyl)methanone |
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